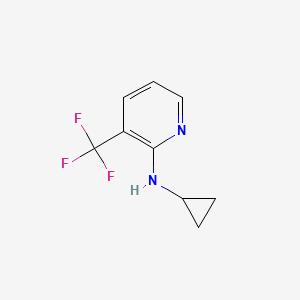

N-cyclopropyl-3-(trifluoromethyl)pyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopropyl-3-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2/c10-9(11,12)7-2-1-5-13-8(7)14-6-3-4-6/h1-2,5-6H,3-4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTEZRYVBOKBBES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C(C=CC=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Cyclopropyl 3 Trifluoromethyl Pyridin 2 Amine

Strategies for Construction of the Pyridine (B92270) Core with Amino and Trifluoromethyl Functionalities

Regioselective Introduction of the Amino Group via Nucleophilic Substitution Reactions

A primary strategy for introducing the 2-amino functionality is through nucleophilic aromatic substitution (SNAr) reactions. This method typically involves the displacement of a halide from the 2-position of a pyridine ring by an amine nucleophile. For the synthesis of the target compound, a precursor such as 2-halo-3-(trifluoromethyl)pyridine would be reacted with an ammonia (B1221849) equivalent.

The SNAr mechanism is facilitated by the electron-deficient nature of the pyridine ring, which is further enhanced by the presence of the strongly electron-withdrawing trifluoromethyl group at the C3 position. The reaction proceeds via a Meisenheimer-like intermediate. The efficiency of the substitution is highly dependent on the nature of the leaving group, with a typical reactivity order of F > Cl > Br > I. Pyridine N-oxides can also serve as effective substrates for amination at the 2-position, often activated by an electrophilic additive, which circumvents the need for a halogen leaving group. nih.gov

Methods for Trifluoromethyl Group Incorporation onto the Pyridine Ring

The introduction of a trifluoromethyl (CF₃) group onto an aromatic ring is a crucial transformation in medicinal chemistry, and various methods have been developed for the trifluoromethylation of pyridines. The choice between electrophilic, nucleophilic, or radical approaches depends on the substrate and the desired regioselectivity.

Electrophilic trifluoromethylation involves the reaction of an electron-rich pyridine derivative with a reagent that serves as a source of an electrophilic "CF₃⁺" equivalent. While pyridines are generally electron-deficient, pre-functionalization with electron-donating groups can facilitate this reaction. More commonly, direct C-H trifluoromethylation can be achieved through activation of the pyridine ring.

A variety of powerful electrophilic trifluoromethylating reagents have been developed. These are often hypervalent iodine compounds or sulfonium (B1226848) salts.

| Reagent Class | Specific Examples |

| Hypervalent Iodine Reagents | Togni reagents (e.g., 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one) |

| Sulfonium Salts | Umemoto reagents (e.g., S-(trifluoromethyl)dibenzothiophenium salts) |

| Selenonium Salts | Shreeve's reagents (e.g., Se-(trifluoromethyl)dibenzoselenophenium salts) |

These reagents are known for their high stability and reactivity, enabling the trifluoromethylation of a wide range of nucleophiles, including functionalized pyridines. rsc.org

Nucleophilic trifluoromethylation utilizes a nucleophilic "CF₃⁻" source to react with an electrophilic site on the pyridine ring. This is often achieved by reacting a halopyridine with a trifluoromethyl-metal species, such as trifluoromethyl copper (CF₃Cu). Another widely used method involves the Ruppert-Prakash reagent (TMSCF₃), which reacts with substrates like aldehydes, ketones, and imines in the presence of a fluoride (B91410) source.

Recent advancements have focused on achieving C-H trifluoromethylation through nucleophilic activation of the pyridine ring. For instance, hydrosilylation of pyridine derivatives can generate electron-rich enamine intermediates, which then readily react with an electrophilic trifluoromethylating agent like Togni's reagent. This strategy allows for highly regioselective trifluoromethylation at the C3 position. nih.gov This method has proven effective for various pyridine and quinoline (B57606) derivatives, showcasing good functional group tolerance. nih.gov

Stereocontrolled Synthesis of Pyridine Precursors

While the final target molecule, N-cyclopropyl-3-(trifluoromethyl)pyridin-2-amine, is achiral, the principles of stereocontrolled synthesis are vital for creating complex pyridine-based molecules that may be analogues or precursors. The development of methods to construct chiral pyridine derivatives is a significant area of research. chim.it

One powerful method for the de novo construction of chiral pyridines is the transition metal-catalyzed [2+2+2] cycloaddition of alkynes with nitriles. rsc.orgresearchgate.net By using a chiral catalyst, it is possible to create highly substituted pyridines with excellent enantioselectivity from achiral starting materials. rsc.orgresearchgate.net Other approaches involve the asymmetric functionalization of pre-existing pyridine rings. This can be achieved through:

Catalytic Asymmetric Addition: Enantioselective addition of nucleophiles, such as Grignard reagents or organoboronic acids, to activated alkenyl pyridines. nih.govchim.it

Catalytic Asymmetric Reduction: Asymmetric hydrogenation of pyridine derivatives to create chiral piperidines, which can then be re-aromatized if needed, or used as chiral precursors. rsc.org

Catalytic Asymmetric C-H Functionalization: Directing group-assisted, enantioselective functionalization of C-H bonds on the pyridine ring or its substituents. chim.it

These methods provide access to a vast chemical space of chiral pyridine building blocks that can be used to synthesize complex molecular architectures.

Installation of the N-Cyclopropyl Moiety

The final key transformation is the installation of the cyclopropyl (B3062369) group onto the nitrogen atom of the 2-aminopyridine (B139424) core. This is typically accomplished via a C-N cross-coupling reaction, where 2-amino-3-(trifluoromethyl)pyridine (B70672) is coupled with a cyclopropyl electrophile, or more commonly, a 2-halo-3-(trifluoromethyl)pyridine is coupled with cyclopropylamine (B47189). The latter approach is often preferred.

Two of the most prominent methods for this type of N-alkylation or N-arylation are the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly versatile and widely used method for forming C-N bonds. wikipedia.orgorganic-chemistry.org The reaction couples an amine with an aryl halide or triflate. For the synthesis of the target compound, 2-bromo- or 2-chloro-3-(trifluoromethyl)pyridine (B31430) would be reacted with cyclopropylamine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a base (e.g., NaOt-Bu, K₂CO₃). nih.govresearchgate.netlibretexts.org The choice of ligand is critical for the reaction's success, especially with challenging substrates. nih.gov

Ullmann Condensation: This is a copper-catalyzed reaction that couples an amine with an aryl halide. wikipedia.org While traditional Ullmann conditions often require harsh conditions (high temperatures), modern ligand-accelerated protocols have been developed that allow the reaction to proceed under milder conditions. wikipedia.orgresearchgate.net This method provides an alternative to palladium-catalyzed routes.

Another emerging method involves the copper-promoted N-cyclopropylation of amines using cyclopropylboronic acid as the cyclopropyl source. rsc.org This reaction proceeds in the presence of a copper(II) salt and a ligand like 2,2'-bipyridine.

Below is a table summarizing typical conditions for these coupling reactions.

| Reaction Name | Catalyst System | Base | Solvent | Typical Temperature |

| Buchwald-Hartwig Amination | Pd(OAc)₂ or Pd₂(dba)₃ + Phosphine Ligand (e.g., XPhos, BINAP) | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80-110 °C |

| Ullmann Condensation | CuI or Cu(OAc)₂ + Ligand (e.g., phenanthroline, N,N-dimethylglycine) | K₂CO₃, K₃PO₄ | DMF, NMP | 100-200 °C (classic), <140 °C (modern) |

| Chan-Lam Coupling | Cu(OAc)₂ + Ligand (e.g., 2,2'-Bipyridine) | Na₂CO₃ | Dichloroethane | Room Temp. to 80 °C |

The selection of the optimal method depends on factors such as substrate availability, functional group tolerance, and desired reaction scale.

Catalytic Approaches in Synthesis

Catalysis is central to the efficient synthesis of complex molecules like this compound. Palladium and copper catalysts are particularly prominent in forming the critical aryl-nitrogen bond.

Palladium-catalyzed cross-coupling reactions, especially the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds. nih.govnih.gov This reaction typically involves coupling a heteroaryl halide (e.g., 2-chloro-3-(trifluoromethyl)pyridine) with an amine (cyclopropylamine) in the presence of a palladium catalyst and a suitable ligand. nih.govnih.gov The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine ligands like Xantphos often employed to facilitate the catalytic cycle. nih.govnih.gov

The reaction provides a versatile and widely applicable method for synthesizing N-aryl and N-heteroaryl amines, often with high yields and good functional group tolerance. nih.govnih.govrsc.orgresearchgate.net

Table of Typical Buchwald-Hartwig Amination Components

| Component | Function | Example |

|---|---|---|

| Heteroaryl Halide | Electrophilic partner | 2-Chloro-3-(trifluoromethyl)pyridine |

| Amine | Nucleophilic partner | Cyclopropylamine |

| Catalyst Precursor | Source of active Pd(0) | Dichlorobis(triphenylphosphine)palladium(II) |

| Ligand | Facilitates reductive elimination | Xantphos |

| Base | Amine deprotonation | Sodium tert-butoxide |

Copper-catalyzed reactions, reminiscent of the Ullmann condensation, offer a classic and often cost-effective alternative to palladium-based methods for C-N bond formation. researchgate.net These reactions can be used to couple heteroaryl halides with amines. researchgate.net Modern protocols often use ligands to improve catalyst solubility and efficiency, allowing the reactions to proceed under milder conditions than traditional Ullmann reactions. researchgate.net

Copper catalysis is also employed in other transformations, such as oxidative cyclization reactions, which can be used to synthesize complex heterocyclic structures. nih.govrsc.orgrsc.org For instance, copper can mediate the intramolecular oxidative cyclization of N-(2-alkenylaryl) enamines to form quinolines. rsc.org While a different heterocyclic system, this demonstrates the capability of copper to facilitate complex C-N bond-forming cascades.

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biocatalysts. mdpi.commdpi.com This approach is particularly valuable for creating chiral molecules, such as optically active cyclopropane (B1198618) derivatives. wpmucdn.com Enzymes, including engineered myoglobin (B1173299) and cytochrome P450s, can catalyze stereoselective cyclopropanation reactions using carbene precursors. wpmucdn.com

For example, an engineered myoglobin variant has been used for the biocatalytic cyclopropanation of alkenes with ethyl α-diazopyruvate to produce α-cyclopropylpyruvates with high enantiomeric excess. wpmucdn.com These chiral cyclopropyl building blocks can then be converted into a variety of derivatives, potentially including cyclopropylamine, which could be used in subsequent chemical steps to synthesize the final target molecule. wpmucdn.com This strategy leverages the strengths of both biocatalysis for stereocontrol and traditional chemistry for further functionalization. mdpi.comnih.gov

Sustainable and Efficient Synthetic Protocols

Modern synthetic chemistry emphasizes the development of sustainable and efficient protocols, often guided by the principles of green chemistry. This involves minimizing waste, reducing energy consumption, and using renewable feedstocks where possible. rsc.org For the synthesis of this compound, this could involve developing one-pot reactions that combine multiple steps, thereby reducing the need for intermediate purification and minimizing solvent use. acs.org

The use of flow chemistry offers another avenue for process optimization, potentially leading to higher yields and improved safety profiles compared to batch processing. Catalytic systems, as discussed previously, are inherently more sustainable than stoichiometric reagents. Future research will likely focus on developing more robust and recyclable catalysts, as well as utilizing greener solvents to further improve the environmental footprint of the synthesis. rsc.org

Green Chemistry Principles in Aminopyridine Synthesis

The synthesis of aminopyridines, a crucial class of heterocyclic compounds, is progressively being redesigned to align with the principles of green chemistry. The goal is to create processes that are not only efficient but also environmentally benign. This involves a holistic approach to chemical synthesis, from the choice of starting materials to the final product, emphasizing waste reduction, energy efficiency, and the use of safer chemicals. rasayanjournal.co.inacs.org

Key green chemistry strategies being implemented in the synthesis of pyridine derivatives include:

Catalysis: The use of catalysts, including biocatalysts and heterogeneous catalysts, is a cornerstone of green chemistry. rasayanjournal.co.inijarsct.co.in Catalysts offer alternative reaction pathways with lower activation energies, reducing the need for high temperatures and pressures. ijarsct.co.in For instance, enzyme-based catalysts are gaining interest due to their high selectivity under mild conditions, which can eliminate the need for protecting groups, thereby simplifying synthetic routes and reducing waste. acs.org

Atom Economy: Synthetic methods are designed to maximize the incorporation of all reactant materials into the final product. acs.org High atom economy reactions, such as addition and cycloaddition reactions, are preferred over substitutions or eliminations that generate stoichiometric byproducts.

Safer Solvents and Reaction Conditions: A significant focus is on replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents. rasayanjournal.co.inijarsct.co.in In some cases, reactions can be conducted under solvent-free conditions, which simplifies purification, minimizes waste, and reduces environmental pollution. rasayanjournal.co.in Microwave-assisted and ultrasound-assisted syntheses are also employed to shorten reaction times and reduce energy consumption. rasayanjournal.co.inijarsct.co.in

Renewable Feedstocks: Research is exploring the use of renewable starting materials to reduce reliance on petrochemicals. While challenging for complex aromatic heterocyles, this principle guides the long-term sustainability goals of chemical synthesis. ijarsct.co.in

Waste Minimization: The overarching principle is to prevent waste generation rather than treating it after it has been created. This is achieved through a combination of the strategies mentioned above, leading to cleaner and more efficient processes. rasayanjournal.co.in By applying these principles, the synthesis of aminopyridines can be made substantially more sustainable.

The following table summarizes the application of green chemistry principles to the synthesis of pyridine derivatives.

| Green Chemistry Principle | Application in Aminopyridine Synthesis | Benefit |

| Catalysis | Use of biocatalysts or heterogeneous catalysts. rasayanjournal.co.inijarsct.co.in | Reduced energy consumption, increased selectivity, fewer byproducts. ijarsct.co.in |

| Atom Economy | Designing reactions to maximize the incorporation of reactant atoms into the final product. acs.org | Minimized waste generation. |

| Safer Solvents | Replacement of hazardous organic solvents with water, ionic liquids, or solvent-free conditions. rasayanjournal.co.inijarsct.co.in | Reduced environmental pollution and health risks. ijarsct.co.in |

| Energy Efficiency | Employing methods like microwave or ultrasound-assisted synthesis. ijarsct.co.in | Shorter reaction times and lower energy consumption. ijarsct.co.in |

Flow Chemistry Techniques for Reaction Optimization and Scale-Up

Flow chemistry, or continuous flow processing, has emerged as a powerful technology for the synthesis of chemical compounds, offering significant advantages over traditional batch processing. rsc.orgrsc.org This technique involves pumping reagents through a network of tubes or microreactors where the reaction occurs. The precise control over reaction parameters in a continuous flow setup makes it ideal for optimization and scale-up. almacgroup.comresearchgate.net

The synthesis of heterocyclic compounds, including trifluoromethylated N-fused heterocycles, has been successfully adapted to continuous-flow systems. acs.orgresearchgate.net For a molecule like this compound, flow chemistry offers several key benefits:

Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, which significantly improves safety, especially when dealing with hazardous reagents or highly exothermic reactions. mdpi.com The in-situ generation and immediate consumption of unstable intermediates is a major advantage of this technology. mdpi.com

Precise Process Control: Parameters such as temperature, pressure, residence time, and stoichiometry can be controlled with high precision. almacgroup.com This level of control allows for fine-tuning of the reaction conditions to maximize yield and selectivity while minimizing byproduct formation. acs.org

Rapid Optimization: The automation of flow systems enables high-throughput experimentation. By systematically varying reaction parameters, optimal conditions can be identified much faster than with conventional batch methods. rsc.orgresearchgate.net Machine learning algorithms can be integrated with flow systems to further accelerate the optimization process. acs.org

Seamless Scale-Up: Scaling up a reaction in a flow system is typically achieved by either running the system for a longer duration or by "numbering up" (running multiple reactors in parallel). almacgroup.com This approach avoids the complex and often unpredictable challenges associated with scaling up batch reactors, where heat and mass transfer can become limiting factors. rsc.orgmdpi.com

A study on the continuous-flow synthesis of trifluoromethylated heterocycles demonstrated that parameters like temperature and pressure significantly influence reaction yield. acs.org For example, increasing the temperature to 80 °C and the pressure to 6 bar resulted in a quantitative yield for a model reaction, a significant improvement over initial conditions. acs.org This highlights the capability of flow systems to explore reaction conditions that are not easily accessible in standard batch setups.

The table below illustrates the impact of reaction parameters on yield in a continuous-flow synthesis of a trifluoromethylated imidazopyridine, a related heterocyclic structure.

| Temperature (°C) | Pressure (bar) | Reagent Ratio (TFAA:TEA) | Yield (%) |

| 80 | 1 | 1.2:1.3 | 80 |

| 80 | 6 | 2.4:2.6 | >99 |

Data adapted from a study on a related trifluoromethylated heterocycle synthesis. acs.org

The integration of flow chemistry with real-time analytical techniques further enhances process understanding and control, paving the way for the efficient and sustainable manufacturing of complex molecules like this compound. almacgroup.comresearchgate.net

Theoretical and Computational Investigations of N Cyclopropyl 3 Trifluoromethyl Pyridin 2 Amine

Electronic Structure and Bonding Analysis

Computational methods, particularly Density Functional Theory (DFT), provide a foundational understanding of the electronic characteristics of N-cyclopropyl-3-(trifluoromethyl)pyridin-2-amine.

Molecular Orbital Theory and Electron Density Distribution

Molecular Orbital (MO) theory describes the distribution of electrons within the molecule, highlighting the regions most involved in chemical reactivity. For this compound, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of primary interest.

HOMO: The HOMO is expected to be predominantly localized on the 2-aminopyridine (B139424) fragment. It would feature significant contributions from the lone pair of the exocyclic amino nitrogen atom and the π-system of the pyridine (B92270) ring. The energy of the HOMO is a key indicator of the molecule's ability to donate electrons.

LUMO: The LUMO is anticipated to be a π* (antibonding) orbital of the pyridine ring. The presence of the strongly electron-withdrawing trifluoromethyl group significantly lowers the energy of this orbital, making the molecule more susceptible to nucleophilic attack.

Electron density distribution, often visualized through electrostatic potential maps, reveals the charge distribution across the molecule. wikipedia.org For this compound, high electron density would be concentrated around the most electronegative atoms: the fluorine atoms of the trifluoromethyl group and the nitrogen atoms of the pyridine ring and the amino group. These regions represent sites susceptible to electrophilic attack. ijret.org Conversely, regions of low electron density, or positive electrostatic potential, are expected around the hydrogen atoms, particularly the one attached to the amino group.

Influence of Trifluoromethyl Group on Pyridine Aromaticity and Amine Basicity

The trifluoromethyl (CF3) group is one of the most powerful electron-withdrawing groups used in medicinal chemistry, and its impact on the electronic properties of the pyridinamine scaffold is profound. nih.govnih.gov

Amine Basicity: The basicity of the exocyclic amino group is drastically reduced. The nitrogen's lone pair, which is responsible for its basicity, is delocalized into the electron-deficient pyridine ring. This delocalization is further intensified by the CF3 group, which pulls electron density away from the ring and, consequently, from the amino nitrogen. This effect leads to a significantly lower pKa value compared to unsubstituted 2-aminopyridine. researchgate.netresearchgate.net Theoretical pKa calculations using thermodynamic cycles and continuum solvation models are effective tools for quantifying this reduction in basicity. researchgate.netresearchgate.net

Conformational Analysis and Energetic Landscapes

The three-dimensional structure and flexibility of this compound are determined by rotations around key single bonds. Computational studies can map the potential energy surface to identify the most stable conformers and the energy barriers between them.

Two primary rotational degrees of freedom define the molecule's energetic landscape:

Rotation around the C2-N(amine) bond: This torsion dictates the orientation of the cyclopropylamino group relative to the pyridine ring. A planar conformation, which maximizes conjugation of the nitrogen lone pair with the ring, is likely favored. However, steric hindrance from the adjacent CF3 group could force a slight twist from planarity.

The energetic landscape would reveal the global minimum energy conformation and various local minima, separated by transition states. The relative populations of these conformers at a given temperature can be predicted using Boltzmann statistics.

Reaction Mechanism Elucidation via Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for investigating the detailed pathways of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. nih.govcompbiophyschem.comaps.org While no specific reaction mechanisms involving this compound have been published, the methodology can be applied to predict its reactivity.

For a hypothetical reaction, such as electrophilic substitution on the pyridine ring, DFT calculations could be used to:

Model the reactant, intermediate (e.g., sigma complex), and product structures.

Locate the transition state structure connecting the reactant and the intermediate.

Calculate the activation energy barrier, which determines the reaction rate.

Compare the energies of different pathways to predict regioselectivity.

In such a reaction, the directing effects of the amino and trifluoromethyl groups would be in opposition. The amino group is a strong activating ortho-, para-director, while the trifluoromethyl group is a strong deactivating meta-director. Computational modeling would be essential to predict the most likely site of substitution by precisely calculating the energies of the various possible intermediates and transition states.

Prediction and Interpretation of Spectroscopic Signatures for Structural Assignment

DFT calculations can accurately predict various spectroscopic properties, which is invaluable for structural confirmation and interpretation of experimental data. nih.govarxiv.org

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) methods are routinely used to predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. acs.orgnih.govresearchgate.net

Vibrational Spectroscopy: The calculation of harmonic vibrational frequencies allows for the simulation of Infrared (IR) and Raman spectra. researchgate.netcdnsciencepub.comresearchgate.net This aids in the assignment of experimental bands to specific molecular motions, such as N-H stretches, C-F stretches, and pyridine ring modes.

The following table summarizes the predicted spectroscopic signatures for this compound based on typical values for its constituent functional groups.

| Spectroscopy Type | Predicted Signature | Notes |

|---|---|---|

| ¹H NMR | δ 7.0-8.5 ppm (aromatic), δ ~5.0-6.0 ppm (N-H), δ 2.5-3.0 ppm (cyclopropyl-CH), δ 0.5-1.0 ppm (cyclopropyl-CH₂) | Aromatic signals would show splitting patterns corresponding to their positions on the substituted pyridine ring. |

| ¹³C NMR | δ 110-160 ppm (aromatic), δ ~123 ppm (q, J ≈ 270 Hz, CF₃), δ ~30 ppm (cyclopropyl-CH), δ ~10 ppm (cyclopropyl-CH₂) | The carbon attached to the CF₃ group will appear as a characteristic quartet due to one-bond C-F coupling. |

| ¹⁹F NMR | δ ~ -60 to -70 ppm | A singlet is expected relative to a standard like CFCl₃. |

| IR Spectroscopy | ~3400 cm⁻¹ (N-H stretch), ~1600 cm⁻¹ (C=C/C=N ring stretch), ~1100-1300 cm⁻¹ (strong, C-F stretch) | The C-F stretching region is often complex and contains some of the most intense bands in the spectrum. |

Intermolecular Interactions and Crystal Packing Studies (e.g., Hirshfeld Surface Analysis)

Although the crystal structure of this compound has not been reported, computational analysis can predict the dominant intermolecular forces that would govern its solid-state packing. mdpi.com

The primary interactions expected are:

N-H···N Hydrogen Bonding: The amino group (donor) can form a strong hydrogen bond with the pyridine ring nitrogen (acceptor) of an adjacent molecule. This interaction often leads to the formation of centrosymmetric dimers, a common and stabilizing motif in the crystal structures of 2-aminopyridines. acs.org

π-π Stacking: The electron-deficient nature of the trifluoromethyl-substituted pyridine ring could facilitate π-π stacking interactions with adjacent rings. These interactions contribute to the stabilization of the crystal lattice. acs.orgfigshare.com

Advanced Spectroscopic and Structural Characterization for Research Verification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. For N-cyclopropyl-3-(trifluoromethyl)pyridin-2-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of its molecular framework.

¹H and ¹³C NMR Spectral Assignments

¹H NMR spectroscopy would be employed to identify the chemical environment of all hydrogen atoms in the molecule. The spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring, the cyclopropyl (B3062369) group, and the amine proton. The chemical shifts (δ) of the pyridine protons would be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating amino group. The cyclopropyl protons would exhibit complex splitting patterns due to geminal and vicinal coupling.

¹³C NMR spectroscopy provides information about the carbon skeleton. Each unique carbon atom in this compound would give a distinct signal. The carbon attached to the trifluoromethyl group would show a characteristic quartet in the proton-coupled spectrum due to coupling with the three fluorine atoms. The chemical shifts of the pyridine ring carbons would also be significantly affected by the substituents.

Expected ¹H and ¹³C NMR Data:

| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridin-H4 | ~7.5-7.8 | ~135-140 |

| Pyridin-H5 | ~6.7-7.0 | ~115-120 |

| Pyridin-H6 | ~8.0-8.3 | ~150-155 |

| Cyclopropyl-CH | ~2.5-2.8 | ~25-30 |

| Cyclopropyl-CH₂ | ~0.6-1.0 | ~5-10 |

| NH | Broad, variable | - |

| Pyridin-C2 | - | ~155-160 |

| Pyridin-C3 | - | ~120-125 (quartet) |

| CF₃ | - | ~120-125 (quartet) |

¹⁹F NMR for Trifluoromethyl Group Analysis

¹⁹F NMR spectroscopy is a powerful technique for directly observing fluorine atoms. A single resonance, a singlet, would be expected for the trifluoromethyl group in this compound, as all three fluorine atoms are chemically equivalent. The chemical shift of this signal would be characteristic of a CF₃ group attached to an aromatic ring.

2D NMR Techniques (COSY, HSQC, HMBC)

To establish the connectivity between different parts of the molecule, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, confirming the connectivity within the pyridine ring and the cyclopropyl group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, providing key information to connect the cyclopropylamino group to the trifluoromethyl-substituted pyridine ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The spectra would exhibit characteristic absorption or scattering bands corresponding to specific functional groups present in this compound.

Expected Vibrational Frequencies:

| Functional Group | Expected IR/Raman Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|

| N-H | 3300-3500 | Stretching |

| C-H (aromatic) | 3000-3100 | Stretching |

| C-H (cyclopropyl) | 2900-3000 | Stretching |

| C=C, C=N (aromatic) | 1400-1600 | Stretching |

| C-F | 1100-1300 | Stretching |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the elemental composition of this compound. The fragmentation pattern observed in the mass spectrum would provide further structural confirmation by showing the characteristic loss of fragments such as the cyclopropyl or trifluoromethyl groups.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

This section is not applicable to this compound. The molecule is achiral as it does not possess a stereocenter and is not atropisomeric. Therefore, it does not exhibit optical activity and cannot be resolved into enantiomers.

Applications As a Versatile Synthetic Building Block in Chemical Synthesis

Precursor in the Synthesis of Complex Heterocyclic Systems

The strategic arrangement of reactive sites in N-cyclopropyl-3-(trifluoromethyl)pyridin-2-amine makes it an ideal starting material for the construction of fused heterocyclic systems, particularly those of pharmaceutical interest. The 2-amino-3-substituted pyridine (B92270) motif is a well-established pharmacophore, and the presence of the trifluoromethyl group can enhance the metabolic stability and binding affinity of the resulting molecules.

One of the most significant applications of this building block is in the synthesis of pyrido[2,3-d]pyrimidines. These fused heterocycles are core structures in a variety of biologically active compounds. The synthesis typically involves a cyclocondensation reaction between the 2-aminopyridine (B139424) functionality of this compound and a suitable three-carbon electrophilic synthon. For instance, reaction with α,β-unsaturated carbonyl compounds or their equivalents can lead to the formation of the pyrimidine (B1678525) ring fused to the pyridine core. The specific reaction conditions and the nature of the cyclizing agent can be tailored to introduce various substituents on the newly formed pyrimidine ring, allowing for the generation of a library of diverse compounds for biological screening.

A notable example of a complex heterocyclic system derived from a related aminopyridine precursor is Trametinib, a MEK inhibitor used in cancer therapy. While not directly synthesized from this compound, the synthetic strategies employed for such complex molecules highlight the importance of substituted aminopyridines as key intermediates in the construction of intricate, multi-ring systems. nih.gov The presence of the cyclopropyl (B3062369) group in the target compound can offer unique conformational constraints and metabolic properties, making this compound a valuable starting material for novel drug discovery programs.

The general synthetic approach to pyrido[2,3-d]pyrimidines from 2-aminopyridines is well-documented, involving reactions with various cyclizing agents as detailed in the interactive table below.

Interactive Data Table: Synthesis of Pyrido[2,3-d]pyrimidines from 2-Aminopyridines

| Cyclizing Agent | Resulting Heterocyclic System | Key Reaction Type |

|---|---|---|

| Diethyl malonate | 4-Hydroxypyrido[2,3-d]pyrimidine | Cyclocondensation |

| Ethyl cyanoacetate | 4-Amino-2-oxo-1,2-dihydropyrido[2,3-d]pyrimidine | Cyclocondensation |

| Vilsmeier reagent | Pyrido[2,3-d]pyrimidine-5-carbaldehyde | Formylation and cyclization |

| α,β-Unsaturated ketones | Dihydropyrido[2,3-d]pyrimidines | Michael addition and cyclization |

Utility in the Development of Specialty Chemicals and Advanced Materials

The unique electronic properties conferred by the trifluoromethyl group, combined with the potential for polymerization or incorporation into larger molecular architectures via the amine group, position this compound as a promising building block for specialty chemicals and advanced materials. While specific applications of this exact compound in materials science are still emerging, the broader class of trifluoromethylated pyridine derivatives is recognized for its potential in creating functional materials with tailored properties.

The high electronegativity of the trifluoromethyl group can significantly influence the electron density of the pyridine ring, impacting its photophysical and electronic characteristics. This makes derivatives of this compound potential candidates for the development of:

Fluorinated Polymers: Incorporation of this monomer into polymer chains could lead to materials with enhanced thermal stability, chemical resistance, and specific optical properties. The cyclopropyl and trifluoromethyl groups can also influence the polymer's morphology and surface properties.

Organic Light-Emitting Diodes (OLEDs): The pyridine core is a common component in organic electronic materials. Modification with a trifluoromethyl group can tune the HOMO/LUMO energy levels, which is crucial for optimizing the performance of OLEDs and other organic electronic devices.

Functional Dyes: The aminopyridine scaffold can be readily derivatized to create chromophores with specific absorption and emission properties. The trifluoromethyl group can enhance the photostability and quantum yield of such dyes.

Research into fluorinated organic compounds for materials science is an active area, and the unique combination of functional groups in this compound makes it a molecule of interest for future developments in this field.

Role in the Synthesis of Agrochemical Research Intermediates (focus on chemical transformations, not biological activity)

The trifluoromethylpyridine moiety is a key structural feature in numerous modern agrochemicals. nih.gov this compound serves as a valuable intermediate in the synthesis of these complex molecules, primarily due to the reactivity of its amino group and the pyridine ring, which allow for the construction of the final active ingredients through various chemical transformations.

A significant application lies in the synthesis of fungicides. For instance, the fungicide fluazinam, a 2-aminopyridine derivative, is synthesized from the related precursor 3-chloro-5-(trifluoromethyl)pyridin-2-amine. semanticscholar.org The key chemical transformation involves the nucleophilic aromatic substitution of a highly electron-deficient aromatic ring with the amino group of the pyridine derivative.

In a similar vein, this compound can undergo analogous reactions. The primary amine can act as a nucleophile to displace a leaving group on another aromatic or heteroaromatic ring, a common strategy for linking different molecular fragments in the synthesis of agrochemicals.

Key chemical transformations involving this compound in the synthesis of agrochemical intermediates include:

N-Arylation: The amino group can be arylated through reactions such as the Buchwald-Hartwig amination, coupling it with various aryl halides to build more complex structures.

Condensation Reactions: The amine functionality can participate in condensation reactions with carbonyl compounds to form imines, which can then be further transformed or act as part of the final active molecule.

Cyclocondensation Reactions: As discussed in section 6.1, the 2-aminopyridine moiety is a precursor to fused heterocyclic systems, which are prevalent in many pesticides. For example, reaction with diketones or their equivalents can lead to the formation of pyridopyrimidines, a scaffold found in some herbicides.

The trifluoromethyl group plays a crucial role in these applications, not only for the biological activity of the final product but also by influencing the reactivity of the pyridine ring during the synthetic transformations.

Interactive Data Table: Key Chemical Transformations for Agrochemical Intermediates

| Reaction Type | Reagent/Catalyst | Resulting Functional Group/Scaffold |

|---|---|---|

| N-Arylation | Aryl halide, Palladium catalyst | Diaryl amine linkage |

| Imine Formation | Aldehyde or Ketone | Imine (-N=CR2) |

| Amide Formation | Acyl chloride or Carboxylic acid | Amide (-NH-C=O) |

| Pyrido[2,3-d]pyrimidine formation | β-Dicarbonyl compound | Fused heterocyclic system |

Ligand Design and Coordination Chemistry for Catalytic Systems

The pyridine nitrogen and the exocyclic amino group of this compound provide two potential coordination sites, making it an interesting candidate for ligand design in coordination chemistry and catalysis. The electronic properties of the pyridine ring, modulated by the electron-withdrawing trifluoromethyl group, can influence the coordination properties of the nitrogen atom and the stability of the resulting metal complexes.

While specific research on the coordination complexes of this compound is not extensively documented, the broader class of 2-aminopyridine derivatives is known to form stable complexes with a variety of transition metals. These complexes have found applications in catalysis, for example, in cross-coupling reactions and oxidation catalysis.

The potential coordination modes of this compound as a ligand include:

Monodentate Coordination: The pyridine nitrogen can act as a simple monodentate ligand, coordinating to a metal center. The electron-withdrawing trifluoromethyl group would be expected to decrease the basicity of the pyridine nitrogen, potentially influencing the strength of the metal-ligand bond.

Bidentate Chelation: The pyridine nitrogen and the amino group can potentially coordinate to the same metal center, forming a five-membered chelate ring. This bidentate coordination can lead to more stable metal complexes.

Bridging Ligand: The ligand could bridge two metal centers, with the pyridine nitrogen coordinating to one metal and the amino group to another.

The steric bulk of the cyclopropyl group and the electronic influence of the trifluoromethyl group can be fine-tuned to modulate the catalytic activity and selectivity of the corresponding metal complexes. The development of chiral versions of this ligand could also open up possibilities in asymmetric catalysis. The synthesis of metal complexes with N-aryl-2-aminopyridines has been shown to be a viable route to catalytically active species, suggesting that this compound could serve as a valuable ligand scaffold in the development of novel catalytic systems. nih.gov

Future Research Directions and Emerging Paradigms

Innovations in Asymmetric Synthesis of N-cyclopropyl-3-(trifluoromethyl)pyridin-2-amine and its Derivatives

The development of efficient and stereoselective synthetic methods is paramount for exploring the biological and material properties of chiral derivatives of this compound. Future research is anticipated to focus on novel asymmetric strategies that can overcome the challenges of controlling stereocenters, particularly in the cyclopropyl (B3062369) moiety and any additional chiral centers introduced in its derivatives.

Key areas of innovation will likely involve the use of chiral catalysts, including transition metal complexes with chiral ligands and organocatalysts. These approaches aim to establish high levels of enantioselectivity and diastereoselectivity in the key bond-forming reactions that construct the chiral architecture of the molecule. Furthermore, the development of enzymatic and chemoenzymatic methods could offer highly specific and environmentally benign alternatives to traditional chemical synthesis.

A significant challenge lies in the synthesis of derivatives with multiple stereocenters, which requires precise control over the spatial arrangement of atoms. Advanced synthetic strategies, such as substrate-controlled and catalyst-controlled diastereoselective reactions, will be crucial. The exploration of dynamic kinetic resolution and related techniques could also provide efficient pathways to enantiomerically pure compounds.

Exploration of Novel Catalytic Transformations for Enhanced Efficiency and Selectivity

The synthesis of this compound and its analogues is ripe for the application of modern catalytic methods to improve efficiency, selectivity, and sustainability. Future research will likely move beyond traditional synthetic routes and embrace novel catalytic transformations.

One promising avenue is the use of C-H activation strategies. Direct functionalization of the pyridine (B92270) ring or the cyclopropyl group through catalytic C-H activation would provide a more atom-economical and step-efficient approach compared to classical cross-coupling reactions that require pre-functionalized starting materials. This could involve the use of transition metal catalysts, such as palladium, rhodium, or iridium, to selectively introduce new functional groups.

Photoredox catalysis is another emerging paradigm that holds significant promise. Light-mediated reactions can enable unique transformations under mild conditions, potentially leading to novel derivatives of this compound that are inaccessible through thermal methods. The combination of photoredox catalysis with other catalytic cycles, known as dual catalysis, could further expand the synthetic toolbox.

The development of catalysts for the selective trifluoromethylation and cyclopropanation of pyridine precursors will also be a key research focus. Innovations in this area would streamline the synthesis of the core scaffold and allow for greater structural diversity in the resulting derivatives.

Advanced Computational Modeling for Complex Reactivity and Property Prediction

Computational chemistry is poised to play an increasingly integral role in accelerating the discovery and development of new derivatives of this compound. Advanced computational modeling can provide deep insights into reaction mechanisms, predict molecular properties, and guide the rational design of new compounds with desired characteristics.

Density functional theory (DFT) calculations will continue to be a powerful tool for elucidating the mechanisms of synthetic reactions, predicting the regioselectivity and stereoselectivity of catalytic transformations, and understanding the electronic structure of the molecule. This knowledge can be used to optimize reaction conditions and design more efficient synthetic routes.

Molecular dynamics (MD) simulations can be employed to study the conformational behavior of the molecule and its derivatives, as well as their interactions with biological targets or other molecules in a condensed phase. This is particularly important for understanding structure-activity relationships and for the design of molecules with specific binding affinities.

The use of machine learning and artificial intelligence (AI) is an emerging paradigm that could revolutionize the field. By training models on large datasets of chemical information, it may become possible to predict the properties and reactivity of new derivatives with high accuracy, thereby reducing the need for extensive experimental screening.

Integration into Supramolecular Chemistry and Advanced Material Design

The unique structural features of this compound, including its aromatic pyridine ring, hydrogen-bonding capabilities, and the presence of a trifluoromethyl group, make it an attractive building block for supramolecular chemistry and the design of advanced materials.

In supramolecular chemistry, the molecule can be used to construct well-defined assemblies through non-covalent interactions such as hydrogen bonding, π-π stacking, and halogen bonding. These self-assembled structures could find applications in areas such as molecular recognition, sensing, and catalysis. The cyclopropyl group can also play a role in directing the self-assembly process and influencing the properties of the resulting supramolecular architectures.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.